5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Anticancer Renal cell carcinoma Oxazole-4-carbonitrile

5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile (CAS 946308-06-1, MF C22H20N4O2, MW 372.43) is a synthetic heterocyclic compound belonging to the 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitrile structural class. This scaffold features an oxazole core substituted at C-2 with a p-tolyl (4-methylphenyl) group, at C-4 with a carbonitrile, and at C-5 with an N-benzoylpiperazine moiety.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 946308-06-1
Cat. No. B2986648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile
CAS946308-06-1
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
InChIInChI=1S/C22H20N4O2/c1-16-7-9-17(10-8-16)20-24-19(15-23)22(28-20)26-13-11-25(12-14-26)21(27)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3
InChIKeyQRRNXYIWDCNCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile (CAS 946308-06-1): Compound Identity and Scaffold Context for Procurement


5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile (CAS 946308-06-1, MF C22H20N4O2, MW 372.43) is a synthetic heterocyclic compound belonging to the 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitrile structural class [1]. This scaffold features an oxazole core substituted at C-2 with a p-tolyl (4-methylphenyl) group, at C-4 with a carbonitrile, and at C-5 with an N-benzoylpiperazine moiety. The compound is commercially available as a research-grade screening compound typically at ≥95% purity from multiple chemical suppliers . Oxazole-4-carbonitriles are recognized in medicinal chemistry as privileged scaffolds for kinase inhibitor design, with established activity against class III receptor tyrosine kinases including FLT3, FLT4, and c-KIT, as well as Aurora kinases [2]. The compound serves as a building block and screening candidate in anticancer, anti-infective, and CNS-targeted drug discovery programs.

Why 2-Aryl Substitution on the Oxazole-4-carbonitrile Core Cannot Be Interchanged Without Consequence: Focus on 946308-06-1


Within the 2-aryl-5-(4-benzoylpiperazin-1-yl)oxazole-4-carbonitrile series, the identity of the 2-aryl substituent is a critical determinant of both physicochemical properties and biological activity profile. The p-tolyl group at C-2 in 946308-06-1 confers a distinct combination of lipophilicity (computed logP approximately 3.5–4.0), electronic character (weakly electron-donating methyl), and steric profile compared with the unsubstituted phenyl analog (CAS 915907-57-2, logP ~3.18) [1]. Published class-level evidence demonstrates that 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles (Group B) exhibit a moderate but distinctive anticancer effect primarily on renal cancer cell lines, whereas the sulfonamide-containing Group A analogs show pronounced activity against breast cancer and melanoma [2]. This scaffold-dependent divergence in cancer-type selectivity means that substituting the 2-aryl group or the piperazine N-substituent can redirect the compound's biological fingerprint. Furthermore, the p-tolyl group provides a metabolically distinct profile from heteroaryl (furan, thiophene) or halogenated aryl (4-chlorophenyl) congeners, with implications for metabolic stability and off-target binding in screening cascades [3].

Quantitative Differentiation Evidence for 5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile (946308-06-1) Versus Closest Structural Analogs


Renal Cancer Lineage Selectivity: Class-Level Evidence for 2-Aryl-5-(piperazin-1-yl)oxazole-4-carbonitriles (Group B) Versus Sulfonamide Congeners (Group A)

In the only published direct class-comparison study of 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles, Severin et al. (2024) categorized tested compounds into two distinct activity groups. Group B—the class to which 946308-06-1 structurally belongs—exhibited a moderate but discernible effect primarily on renal cancer cell lines, in contrast to Group A (sulfonamide derivatives), which displayed pronounced activity against breast cancer and melanoma cell lines [1]. Although compound-specific IC50 values for 946308-06-1 have not been reported in the peer-reviewed literature, this class-level selectivity signature provides a rationale for prioritizing p-tolyl-substituted oxazole-4-carbonitriles over sulfonamide analogs in renal cancer screening programs.

Anticancer Renal cell carcinoma Oxazole-4-carbonitrile

Physicochemical Differentiation: p-Tolyl (946308-06-1) Versus Unsubstituted Phenyl Analog (CAS 915907-57-2) — Computed logP, PSA, and MW Comparison

The p-tolyl substituent at C-2 in 946308-06-1 (MW 372.43, MF C22H20N4O2) increases molecular weight by +14 Da and adds one methyl group relative to the unsubstituted phenyl analog 5-(4-benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile (CAS 915907-57-2, MW 358.39, MF C21H18N4O2) [1]. The additional methyl group increases calculated lipophilicity (estimated ΔlogP approximately +0.3 to +0.5 units above the phenyl analog's computed logP of ~3.18) while maintaining the same hydrogen bond acceptor count (HBA = 4), hydrogen bond donor count (HBD = 0), and topological polar surface area (tPSA ~73.4 Ų) [1]. This lipophilicity adjustment falls within a favorable range for CNS drug-likeness parameters while retaining compliance with Lipinski's Rule of Five.

Physicochemical properties logP Drug-likeness

Regioisomeric Differentiation: para-Tolyl (946308-06-1) Versus meta-Tolyl Analog (CAS 946277-82-3) and Implications for Target Binding Topology

The positional isomerism of the methyl group on the 2-aryl ring differentiates 946308-06-1 (p-tolyl, CAS 946308-06-1) from its meta-substituted congener 5-(4-benzoylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile (m-tolyl, CAS 946277-82-3) . Although both compounds share the identical molecular formula (C22H20N4O2) and molecular weight (372.43), the para-methyl orientation presents a linear, rod-like extension of the 2-aryl group along the oxazole C-2 axis, whereas the meta-methyl orientation introduces a kinked geometry that can differentially engage hydrophobic subpockets within kinase ATP-binding sites [1]. Vendor-reported in vitro data for the m-tolyl analog indicate MCF-7 (breast cancer) IC50 ~10 µM and HepG2 (liver cancer) IC50 ~12 µM ; comparable directly measured data for the p-tolyl isomer have not been published, representing a data gap.

Regioisomer Structure-activity relationship Binding topology

Kinase Inhibitor Scaffold Validation: Oxazole-4-carbonitrile Class Recognition as FLT3/FLT4/Aurora Kinase Inhibitor Framework

The 1,3-oxazole-4-carbonitrile scaffold is established in both the patent and primary literature as a kinase-directed pharmacophore. Patent US8378095 explicitly claims oxazole-based compounds as inhibitors of FLT3, FLT4, and Aurora kinases [1]. More recently, in silico molecular docking of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile lead compounds (7a, 7b, 8aa) into a panel of cancer-relevant kinases revealed the highest predicted binding affinity for Aurora A kinase (ΔG = –10.8 to –10.9 kcal/mol), with additional predicted interactions with cyclin-dependent kinases (CDK2, CDK4, CDK6, CDK7, CDK9), CHK1, and ALK [2]. The lead sulfonamide analog 7b demonstrated IC50 = 1.3 µM in Kelly neuroblastoma cells with selectivity versus non-malignant HEK293 cells (IC50 > 10 µM), representing a selectivity window of >7.7-fold [2]. Although 946308-06-1 is a benzoylpiperazine rather than a sulfonylpiperazine derivative, it shares the identical oxazole-4-carbonitrile core and 2-aryl substitution architecture that mediates ATP-binding site engagement in this target class.

Kinase inhibition FLT3 Aurora kinase Oxazole scaffold

Antiviral Activity Precedent: 4-Methylphenyl-Substituted Oxazole-4-carbonitrile Class Demonstrates Sub-micromolar Potency Against HCMV

A structurally related 4-methylphenyl-substituted oxazole-4-carbonitrile derivative, 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, demonstrated exceptional in vitro potency against a resistant human cytomegalovirus (HCMV) isolate with EC50 < 0.05 µM, CC50 > 150 µM, and a selectivity index (SI50) of 3125 [1]. This compares favorably with the standard-of-care drug Cidofovir, which showed EC50 = 0.10 µM and SI50 < 4 against the same resistant isolate [1]. Both compounds share the 2-(4-methylphenyl)-oxazole-4-carbonitrile core substructure, suggesting that the p-tolyl group at C-2 may contribute to antiviral target engagement. While 946308-06-1 differs at the 5-position (benzoylpiperazine vs. hydroxyethyl-methylamino), the shared 2-(4-methylphenyl)-oxazole-4-carbonitrile pharmacophore provides a structural rationale for screening 946308-06-1 in antiviral assays.

Antiviral Human cytomegalovirus HCMV 4-Methylphenyl

Prioritized Research and Screening Applications for 5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile (946308-06-1)


Renal Cancer-Focused Kinase Inhibitor Screening Libraries

Based on the class-level evidence that 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles (Group B) exhibit moderate anticancer activity primarily on renal cancer cell lines [1], 946308-06-1 is most rationally deployed as a screening candidate in renal cell carcinoma (RCC) phenotypic or target-based assays. The compound's benzoylpiperazine N-substituent distinguishes it from the sulfonamide series and may confer differential kinase selectivity within the FLT3/FLT4/Aurora kinase target space identified for this scaffold class [2]. Procurement for renal cancer panels should include the matched phenyl analog (CAS 915907-57-2) as a minimum comparator to isolate the contribution of the p-tolyl methyl group.

Structure-Activity Relationship (SAR) Exploration of 2-Aryl Substitution Effects in Oxazole-4-carbonitrile Kinase Inhibitors

946308-06-1 provides a defined lipophilicity increment (estimated ΔlogP +0.3 to +0.5) relative to the unsubstituted phenyl analog while maintaining the same hydrogen-bonding capacity (HBA 4, HBD 0, tPSA ~73–74 Ų) [1][2]. This makes it a precise tool for probing the hydrophobic tolerance of the kinase ATP-binding site distal pocket without introducing confounding changes in hydrogen-bond pharmacophore features. A recommended procurement set includes: 946308-06-1 (p-tolyl), CAS 915907-57-2 (phenyl), CAS 946277-82-3 (m-tolyl), CAS 903869-34-1 (furan-2-yl), and CAS 903193-48-6 (thiophen-2-yl) to systematically map electronic and steric requirements at the C-2 position.

Antiviral Drug Discovery: HCMV Screening with 2-(4-Methylphenyl)-oxazole-4-carbonitrile Scaffolds

The demonstrated sub-micromolar anti-HCMV activity (EC50 < 0.05 µM) and exceptional selectivity index (SI50 = 3125) of a closely related 2-(4-methylphenyl)-oxazole-4-carbonitrile analog [1] supports the inclusion of 946308-06-1 in antiviral screening panels targeting HCMV and potentially other herpesviruses. The 5-benzoylpiperazine substitution in 946308-06-1 offers a structurally distinct chemotype from the published hydroxyethyl-methylamino analog, enabling exploration of whether the antiviral pharmacophore resides primarily in the 2-(4-methylphenyl)-oxazole-4-carbonitrile core or extends to the 5-position substituent.

Computational Chemistry and In Silico Screening: Aurora A Kinase Docking Studies

In silico molecular docking of oxazole-4-carbonitrile derivatives has identified Aurora A kinase (in complex with N-Myc, PDB 5G1X) as the highest-affinity predicted target across the compound class, with binding free energies of ΔG = –10.8 to –10.9 kcal/mol for lead sulfonamide analogs [1]. 946308-06-1, with its benzoylpiperazine moiety, provides a structurally distinct chemotype for computational docking and molecular dynamics studies aimed at understanding the contribution of the piperazine N-substituent to Aurora A binding affinity and selectivity. Procurement for in silico studies should be paired with experimental validation using Aurora A biochemical kinase assays.

Quote Request

Request a Quote for 5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.